Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate
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Overview
Description
Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to a bipiperidine structure, which is further substituted with two fluorine atoms. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate typically involves the following steps:
Formation of 4,4-difluoro-1,4’-bipiperidine: This intermediate can be synthesized by the fluorination of piperidine derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods
Industrial production of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes or receptors by either inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1,4’-bipiperidine: A precursor in the synthesis of Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate.
N-Benzyl-4-piperidone: Another piperidine derivative with significant biological activity.
Uniqueness
Benzyl 4,4-difluoro-[1,4’-bipiperidine]-1’-carboxylate is unique due to the presence of both benzyl and difluoro groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
benzyl 4-(4,4-difluoropiperidin-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c19-18(20)8-12-21(13-9-18)16-6-10-22(11-7-16)17(23)24-14-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEGJBPDFOKOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)(F)F)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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